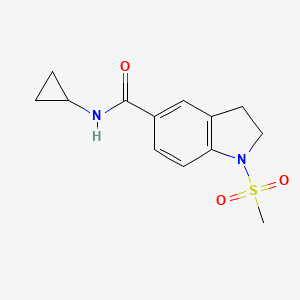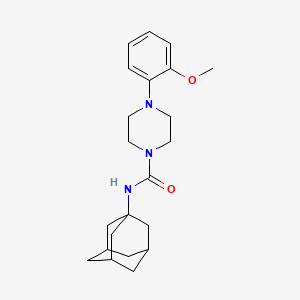
4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, commonly known as BMQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. BMQ is a heterocyclic compound that belongs to the class of quinolines and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of BMQ is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. BMQ has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases and activating caspases. In addition, BMQ has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the development of Alzheimer's disease. BMQ has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BMQ has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of angiogenesis. BMQ has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, BMQ has been found to protect dopaminergic neurons from degeneration, which can potentially be used in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
BMQ has several advantages for lab experiments. It is relatively easy to synthesize, has a high yield, and is cost-effective. BMQ is also stable and can be stored for an extended period without degradation. However, one of the limitations of BMQ is its low solubility in water, which can make it challenging to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route of BMQ for therapeutic applications.
Future Directions
There are several future directions for the research and development of BMQ. One of the potential applications of BMQ is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of BMQ for cancer treatment. In addition, more research is needed to understand the mechanism of action of BMQ in inhibiting cancer cell growth and proliferation. Another potential application of BMQ is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route of BMQ for the treatment of these diseases. In addition, more research is needed to understand the mechanism of action of BMQ in protecting dopaminergic neurons from degeneration. Overall, BMQ has shown promising results in various scientific research applications and has the potential to be developed into a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, BMQ is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. BMQ has been extensively studied for its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. BMQ has shown promising results in various scientific research applications and has the potential to be developed into a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of BMQ for therapeutic applications.
Scientific Research Applications
BMQ has shown promising results in various scientific research applications. It has been extensively studied for its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. BMQ has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, BMQ has been found to inhibit the formation of amyloid-beta aggregates, which are responsible for the development of Alzheimer's disease. BMQ has also been shown to protect dopaminergic neurons from degeneration, which can potentially be used in the treatment of Parkinson's disease.
properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-5-6-10(7-12(9)17)11-8-15(20)18-13-3-2-4-14(19)16(11)13/h5-7,11H,2-4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWXUFHHYPHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419150.png)
![6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4419152.png)
![N-allyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419166.png)
![N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide](/img/structure/B4419170.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B4419173.png)
![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4419177.png)

![2-amino-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4419187.png)
![4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4419196.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide](/img/structure/B4419207.png)
![methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B4419221.png)
![2-{[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B4419225.png)
![4,5,6-trimethyl-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]thio}nicotinonitrile](/img/structure/B4419227.png)